4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Related compounds have been found to inhibit ache, preventing the breakdown of acetylcholine . This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AChE . This leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. The downstream effects of this could include improved memory and cognition, particularly in conditions like Alzheimer’s disease where cholinergic function is impaired .
Result of Action
The result of the compound’s action would likely be an enhancement of cholinergic neurotransmission due to increased acetylcholine levels . This could potentially lead to improvements in memory and cognition, particularly in conditions characterized by impaired cholinergic function .
Preparation Methods
The synthesis of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the reaction of α-halogenated ketones with thiosemicarbazides under reflux conditions . The resulting intermediate can then be further reacted with piperazinone derivatives to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group, leading to the formation of various derivatives.
Scientific Research Applications
4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Comparison with Similar Compounds
4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one can be compared with other thiazole and piperazine derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain thiazole rings and exhibit significant biological activities.
Piperazine Derivatives: Compounds such as piperazine and its derivatives are widely used in pharmaceuticals for their diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
4-(2-anilino-1,3-thiazole-4-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12-8-18(7-6-15-12)13(20)11-9-21-14(17-11)16-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPAIFHMEOYLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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